6-Amino-5,7-dimethyl-1,3-diazaadamantane

CAS No.: 125658-08-4

Cat. No.: VC4240648

Molecular Formula: C10H19N3

Molecular Weight: 181.283

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125658-08-4 |

|---|---|

| Molecular Formula | C10H19N3 |

| Molecular Weight | 181.283 |

| IUPAC Name | 5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |

| Standard InChI | InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3 |

| Standard InChI Key | BUCSFUAMLHKDLP-UHFFFAOYSA-N |

| SMILES | CC12CN3CC(C1N)(CN(C2)C3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

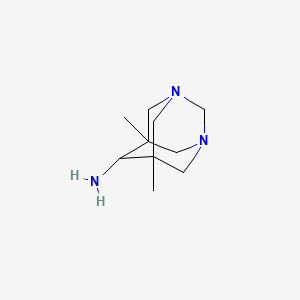

6-Amino-5,7-dimethyl-1,3-diazaadamantane features a tricyclic adamantane-like core with two nitrogen atoms at the 1- and 3-positions (Figure 1). The 5- and 7-positions are substituted with methyl groups, while the 6-position hosts an amino group. This arrangement creates a rigid, three-dimensional structure that enhances binding affinity to biological targets .

Table 1: Physicochemical Properties of 6-Amino-5,7-dimethyl-1,3-diazaadamantane

| Property | Value |

|---|---|

| CAS No. | 125658-08-4 |

| Molecular Formula | C₁₀H₁₉N₃ |

| Molecular Weight | 181.283 g/mol |

| IUPAC Name | 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-amine |

| SMILES | CC12CN3CC(C1N)(CN(C2)C3)C |

| InChIKey | BUCSFUAMLHKDLP-UHFFFAOYSA-N |

The compound’s solubility remains poorly characterized, though its structural analogs exhibit moderate solubility in polar organic solvents.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-amino-5,7-dimethyl-1,3-diazaadamantane typically involves multi-step reactions starting from hexamethylenetetramine (urotropine) and ketones via Mannich-type condensations . A representative pathway includes:

-

Condensation Reaction: Urotropine reacts with dimethyl ketones (e.g., acetone) under acidic conditions to form a diazaadamantane backbone.

-

Functionalization: The 6-keto intermediate undergoes reductive amination to introduce the amino group .

Key Reaction

This method yields the target compound with purities >95% after crystallization .

Industrial-Scale Production

While laboratory-scale synthesis is well-established, industrial production faces challenges in optimizing yield and minimizing byproducts. Current protocols emphasize:

-

Catalyst Optimization: Acidic resins improve reaction efficiency .

-

Green Chemistry: Solvent-free conditions reduce environmental impact .

Pharmacological Profile

Antimicrobial Activity

6-Amino-5,7-dimethyl-1,3-diazaadamantane demonstrates moderate antibacterial effects against gram-positive bacteria, particularly Staphylococcus aureus . In murine models of staphylococcal infection, the compound prolonged survival by 20–30% at doses of 800–1,500 mg/kg, though it was less potent than nitroquinoline controls .

Table 2: Antimicrobial Efficacy Against S. aureus 209p

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 6-Amino-5,7-dimethyl-1,3-diazaadamantane | 10–13 | 67 |

| 5-Nitro-8-hydroxyquinoline (Control) | 20–28 | 14 |

The mechanism of action may involve disruption of bacterial membrane integrity, though further studies are needed .

Research Applications and Future Directions

Drug Development

The compound’s rigid scaffold makes it a promising candidate for:

-

Antibacterial Agents: Structural modifications could enhance potency .

-

Neurological Therapeutics: Analogous adamantane derivatives (e.g., memantine) are NMDA receptor antagonists.

Material Science

Diazaadamantanes’ thermal stability (>300°C) enables applications in high-performance polymers and coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume